![molecular formula C14H15ClN2O4S2 B5698231 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine
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Description
Synthesis Analysis
The synthesis of similar sulfonated piperazine derivatives involves treating 2-furoyl-1-piperazine with alkyl/aryl sulfonyl chlorides under mild conditions, leading to the formation of N-sulfonated derivatives. These compounds demonstrate promising properties for further exploration and development (Abbasi et al., 2022).
Molecular Structure Analysis
The structural analysis of related piperazine derivatives, such as 1-benzhydryl-4-methanesulfonyl-piperazine, reveals insights into their molecular configurations. X-ray crystallography shows that these compounds typically have a chair conformation of the piperazine ring and exhibit specific geometric characteristics around the nitrogen and sulfur atoms (Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of similar piperazine derivatives includes reactions with various electrophiles and nucleophiles, leading to diverse structural modifications. These reactions are crucial in medicinal chemistry for the development of new compounds with potential therapeutic applications (Park et al., 2010).
Physical Properties Analysis
The physical properties of such compounds include solubility in water and organic solvents like N,N-dimethylformamide, chloroform, and N-methyl-2-pyrrolidone. These properties are significant for their application in drug formulation and delivery (Yan & Gao, 2000).
Chemical Properties Analysis
Chemically, sulfonated piperazine derivatives exhibit a range of properties, including antimicrobial activities. Their interaction with bacterial and fungal species highlights their potential as therapeutic agents in treating various infections (Savaliya et al., 2009).
Mechanism of Action
properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S2/c1-10-11(4-9-21-10)14(18)16-5-7-17(8-6-16)23(19,20)13-3-2-12(15)22-13/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHFRKCDSGBTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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